Absolute Loss of Binding Affinity to BET Bromodomains: Kd >10,000 nM vs. (+)-JQ1
In competitive binding assays using AlphaScreen technology, (R)-(-)-JQ1 Enantiomer exhibits no measurable binding to BRD4 bromodomains 1 and 2 at concentrations up to 10,000 nM, whereas the active (+)-JQ1 enantiomer displays Kd values of 50 nM and 90 nM, respectively [1]. This represents a >200-fold and >111-fold loss of affinity for BD1 and BD2, respectively, confirming that the (R)-stereoisomer is functionally inert toward BET bromodomains .
| Evidence Dimension | Binding affinity (Kd) to BRD4 bromodomains |
|---|---|
| Target Compound Data | (R)-(-)-JQ1: no significant binding up to 10,000 nM for BRD4 BD1 and BD2 |
| Comparator Or Baseline | (+)-JQ1: Kd = 50 nM (BRD4 BD1), Kd = 90 nM (BRD4 BD2) |
| Quantified Difference | >200-fold loss of affinity for BD1; >111-fold loss for BD2 |
| Conditions | AlphaScreen competitive binding assay |
Why This Matters
This absolute binding differential establishes (R)-(-)-JQ1 as a rigorously validated negative control for BET bromodomain engagement studies.
- [1] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
